molecular formula C6H8O4 B14304991 3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one CAS No. 114533-59-4

3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one

Cat. No.: B14304991
CAS No.: 114533-59-4
M. Wt: 144.12 g/mol
InChI Key: BPLVXTDBBDMMEY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one is an organic compound with a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the use of furan-2(5H)-one as a starting material, which undergoes hydroxylation and subsequent reaction with ethylene glycol to introduce the hydroxyethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methylfuran-2(5H)-one
  • 3-Hydroxy-4-(2-methoxyethyl)furan-2(5H)-one
  • 3-Hydroxy-4-(2-aminomethyl)furan-2(5H)-one

Uniqueness

Compared to similar compounds, 3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one is unique due to its specific hydroxyethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

114533-59-4

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-hydroxy-3-(2-hydroxyethyl)-2H-furan-5-one

InChI

InChI=1S/C6H8O4/c7-2-1-4-3-10-6(9)5(4)8/h7-8H,1-3H2

InChI Key

BPLVXTDBBDMMEY-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)O)CCO

Origin of Product

United States

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